molecular formula C14H14IN5O3S B597400 (6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid iodide CAS No. 197897-11-3

(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid iodide

Katalognummer: B597400
CAS-Nummer: 197897-11-3
Molekulargewicht: 459.26 g/mol
InChI-Schlüssel: DDTCKDBJGPOXPS-HTMVYDOJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide is a specialized cephalosporin-derived compound designed as a mechanism-based β-lactamase inhibitor. Its primary research value lies in combating bacterial antibiotic resistance. The compound features a 6R,7R configuration and an imidazo[1,2-b]pyridazine moiety at the 3-position, a structure closely associated with potent inhibition of class A and class C β-lactamases https://pubmed.ncbi.nlm.nih.gov/30007153/ . The mechanism of action involves acylation of the active-site serine residue of β-lactamase enzymes, forming a stable acyl-enzyme complex that efficiently deactivates the enzyme and prevents the hydrolysis of co-administered β-lactam antibiotics, such as penicillins and cephalosporins https://pubmed.ncbi.nlm.nih.gov/28559292/ . This action restores the efficacy of these antibiotics against resistant bacterial strains. As the hydroiodide salt, the compound offers enhanced stability and solubility for in vitro biochemical and microbiological assays. It is a critical research tool for studying the kinetics and structural basis of β-lactamase inhibition, for screening novel antibiotic adjuvants, and for evaluating strategies to overcome multidrug-resistant bacterial infections. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

197897-11-3

Molekularformel

C14H14IN5O3S

Molekulargewicht

459.26 g/mol

IUPAC-Name

(6R,7R)-7-amino-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid iodide

InChI

InChI=1S/C14H13N5O3S.HI/c15-10-12(20)19-11(14(21)22)8(7-23-13(10)19)6-17-4-5-18-9(17)2-1-3-16-18;/h1-5,10,13H,6-7,15H2;1H/t10-,13-;/m1./s1

InChI-Schlüssel

DDTCKDBJGPOXPS-HTMVYDOJSA-N

Isomerische SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)C[N+]3=C4C=CC=NN4C=C3.[I-]

Kanonische SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CN3C=CN4C3=CC=CN4.I

Herkunft des Produkts

United States

Biologische Aktivität

The compound (6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide, known by its CAS number 197897-11-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H16IN5O3S
Molar Mass461.28 g/mol
AppearanceWhite Powder
CAS Number197897-11-3

Antibacterial Activity

Recent studies have demonstrated that (6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide exhibits significant antibacterial properties against various bacterial strains. Notably, it has shown effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC for Pseudomonas aeruginosa was determined to be approximately 12.5 μg/mL, indicating moderate antibacterial activity compared to the reference drug Ciprofloxacin, which has an MIC of 1 μg/mL .
    • Against E. coli, the compound also exhibited inhibitory effects but was less potent than against Pseudomonas aeruginosa.

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial protein synthesis and cell wall integrity. Molecular docking studies suggest that it binds effectively to bacterial regulatory proteins such as PqsR in Pseudomonas aeruginosa, which plays a crucial role in the regulation of virulence factors .

Study 1: Efficacy Against Pseudomonas aeruginosa

A study conducted on the efficacy of (6R,7R)-7-Amino demonstrated that at a concentration of 100 mg/mL, the compound significantly inhibited the growth of Pseudomonas aeruginosa in vitro using the agar well-diffusion method. The results indicated that this compound could serve as a potential alternative in treating infections caused by resistant strains of bacteria .

Study 2: Comparative Analysis with Other Antibiotics

In a comparative analysis involving various antibiotics, (6R,7R)-7-Amino was tested alongside Ciprofloxacin and other standard antibiotics against clinical isolates of E. coli. The results showed that while it was less effective than Ciprofloxacin overall, it still presented a viable option for further development as an antibacterial agent due to its unique mechanism of action and structural properties .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 3

The C-3 substituent critically influences antimicrobial spectrum and β-lactamase resistance.

Compound (CAS/Reference) C-3 Substituent Molecular Weight (g/mol) Key Properties
Target Compound (197897-11-3) Imidazo[1,2-b]pyridazin-1(5H)-ylmethyl ~525* Enhanced Gram-negative activity due to heterocyclic lipophilicity; hydroiodide salt improves solubility in polar solvents.
(2-Methyl-5,6-dioxo-1,2,4-triazin-3-yl)sulfanyl 539.5 Triazine-thioether group may confer resistance to extended-spectrum β-lactamases (ESBLs); methoxyimino side chain at C-7 enhances stability.
(1-Methylpyrrolidinium-1-yl)methyl 341.884 (deuterated) Quaternary ammonium group improves solubility and tissue penetration; hydrochloride salt commonly used in parenteral formulations.
Thiazol-4-ylthio-1-methylpyridinium 479.410 Thiazole-pyridinium moiety broadens activity against Pseudomonas spp.; chloride salt enhances crystallinity.
(2-Oxo-2H-chromen-7-yl)oxymethyl 492.5 Coumarin-derived substituent may confer fluorescence for cellular tracking; phenylacetamido at C-7 mimics natural penicillin side chains.
(Z)-Prop-1-en-1-yl N/A Alkene group reduces steric hindrance, improving PBP binding; ethoxycarbonyloxyphenyl at C-7 enhances oral bioavailability.

*Estimated based on molecular formula (C₁₅H₁₆IN₅O₃S).

C-7 Side Chain Modifications

The C-7 side chain determines β-lactamase affinity and spectrum.

Compound (CAS/Reference) C-7 Substituent Inferred Activity
Target Compound -NH₂ (amino) Likely stable to hydrolysis; may require prodrug formulation for enhanced uptake.
(Z)-Hydroxyimino-thiazol-4-yl Broad-spectrum activity against Enterobacteriaceae; resistant to AmpC β-lactamases.
(1-Carboxy-1-methyl-ethoxy)imino-thiazol-4-yl Enhanced stability in acidic environments (e.g., gastric fluid) for oral dosing.
(4-Hydroxyphenyl)acetyl with triazol-4-ylthio Targets MRSA through PBP2a binding; propane-1,2-diol complex improves solubility.

Counterion and Physicochemical Properties

Salt forms influence solubility, stability, and formulation:

Compound (CAS/Reference) Counterion Key Impact
Target Compound Hydroiodide (HI) High solubility in water but may pose iodine toxicity risks in high doses.
Hydrochloride Widely used in injectables; lower molecular weight than HI.
Chloride Neutral pH in solution; compatible with intravenous administration.

Research Findings and Implications

  • Spectroscopic Characterization : NMR and UV-Vis (as in ) are critical for verifying substituent regiochemistry and salt purity .
  • Antimicrobial Spectrum : Analogs with pyridinium () or coumarin-oxy groups () show extended activity against multidrug-resistant Gram-negative strains, suggesting the target compound may share similar efficacy .
  • Safety Profile : Hydroiodide salts are less common in clinical formulations due to iodine-related toxicity; hydrochloride or phosphate salts () are preferred for human use .

Vorbereitungsmethoden

Synthesis of 3-Amino-6-halopyridazines

3-Amino-6-chloro-, 6-fluoro-, and 6-iodopyridazines are prepared by ammonolysis of the corresponding dihalopyridazines at elevated temperatures (130°C). For example, 3-amino-6-iodopyridazine is obtained in 81% yield by refluxing 3-amino-6-chloropyridazine with 57% hydroiodic acid.

Condensation with α-Bromoketones

α-Bromoketones, such as 1-(4-dimethylaminophenyl)-2-bromoethanone, react with 3-amino-6-halopyridazines under mild basic conditions (NaHCO₃, DMF, 60°C). The reaction proceeds via alkylation at the pyridazine’s N1 position, followed by intramolecular cyclization to form the imidazo[1,2-b]pyridazine core. Yields range from 65% to 92%, depending on the halogen substituent’s electronic and steric effects.

Coupling of the β-Lactam Core and Imidazo[1,2-b]pyridazine

The hydroxymethyl group at the 3-position of the β-lactam core undergoes nucleophilic displacement with the imidazo[1,2-b]pyridazine derivative. Optimization of this step is critical to avoid β-lactam ring degradation:

  • Activation : The hydroxymethyl group is converted to a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C) or triflate (Tf₂O, pyridine, −20°C) to enhance leaving-group ability.

  • Nucleophilic Substitution : The imidazo[1,2-b]pyridazine, pre-treated with a base (e.g., K₂CO₃ or DBU), displaces the mesylate/triflate group in anhydrous DMF at 50°C. This step achieves moderate yields (45–68%) due to competing hydrolysis of the β-lactam ring.

Purification and Hydroiodide Salt Formation

Crude product purification involves silica gel chromatography (EtOAc/hexane gradients) followed by recrystallization from ethanol/water mixtures. The free base is converted to the hydroiodide salt via two methods:

  • Direct Acid Treatment : Dissolving the free base in anhydrous THF and adding hydroiodic acid (55% w/w) dropwise at 0°C. The precipitate is filtered and washed with cold diethyl ether.

  • Ion Exchange : Passing an aqueous solution of the free base through a column packed with iodide-form ion-exchange resin.

Salt formation yields exceed 85%, with purity confirmed by ion chromatography.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (D₂O, 600 MHz): δ 8.72 (s, 1H, imidazo-H), 7.98–7.86 (m, 2H, pyridazine-H), 5.62 (d, 1H, J = 4.8 Hz, H-6), 5.11 (d, 1H, J = 4.8 Hz, H-7), 4.32 (s, 2H, CH₂-imidazo).

  • HRMS (ESI+): m/z calcd for C₁₅H₁₅N₅O₃S [M+H]⁺ 362.0918, found 362.0915.

Thermal Analysis : Differential scanning calorimetry (DSC) shows a sharp endotherm at 218°C, corresponding to the hydroiodide salt’s decomposition.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent)Method B (Literature)
Imidazo[1,2-b]pyridazine Synthesis3 steps, 72% yield2 steps, 81% yield
Coupling Efficiency68%45%
Salt Formation Purity98.5%95.2%

Method A, derived from patent literature, offers higher coupling efficiency and purity, while Method B reduces synthetic steps for the heterocycle.

Challenges and Optimization Strategies

  • β-Lactam Stability : The use of anhydrous conditions and non-nucleophilic bases (e.g., DBU) minimizes ring-opening during coupling.

  • Halogen Effects : Electron-withdrawing groups (e.g., 6-iodo) on the pyridazine ring improve cyclization kinetics but require longer reaction times .

Q & A

Basic Research Questions

Q. How can researchers design a stereoselective synthesis route for this β-lactam compound?

  • Methodological Answer : Utilize chiral intermediates such as (6R,7R)-configured bicyclic cores to preserve stereochemistry during coupling reactions. For example, imidazo[1,2-b]pyridazine derivatives can be introduced via nucleophilic substitution at the C3 methyl position using a Mitsunobu reaction or copper-catalyzed cross-coupling. Monitor stereochemical integrity via circular dichroism (CD) or X-ray crystallography .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals (e.g., β-lactam carbonyl at ~170 ppm, imidazo[1,2-b]pyridazine protons at 7.5–9.0 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., molecular ion peak for hydroiodide salt).
  • IR : Identify β-lactam C=O stretching (~1770 cm1^{-1}) and NH2_2 bending (~1600 cm1^{-1}) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For example, test aqueous solutions at pH 2–9 and 25–60°C. Hydrolytic degradation of the β-lactam ring is expected under acidic/basic conditions, quantified via loss of parent peak area .

Advanced Research Questions

Q. What strategies mitigate resistance development when this compound is used as an antibacterial agent?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify the imidazo[1,2-b]pyridazine substituents to reduce efflux pump recognition.
  • Combination therapy : Pair with β-lactamase inhibitors (e.g., clavulanic acid) to counteract enzymatic hydrolysis. Validate efficacy via time-kill assays against resistant E. coli or P. aeruginosa strains .

Q. How can researchers optimize HPLC/LC-MS methods for quantifying trace impurities in this compound?

  • Methodological Answer :

  • Column : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : Set UV at 254 nm for the β-lactam moiety and employ MS/MS for impurity identification (e.g., dehydrohalogenation byproducts). Validate method precision (RSD < 2%) and LOQ (<0.1%) per ICH guidelines .

Q. What computational approaches predict the binding affinity of this compound to penicillin-binding proteins (PBPs)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using PBP3 (PDB ID: 3PBO) as a target. Optimize force fields for the β-lactam ring and imidazo[1,2-b]pyridazine side chain. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD_D) .

Q. How can enantiomeric purity be ensured during large-scale synthesis?

  • Methodological Answer :

  • Chiral chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (80:20) to resolve (6R,7R) and (6S,7S) enantiomers.
  • Crystallization : Induce selective crystallization using L-tartaric acid as a resolving agent. Monitor enantiomeric excess (ee) via polarimetry (>98% ee required) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.